Buciclovir - 86304-28-1

Buciclovir

Catalog Number: EVT-1536427
CAS Number: 86304-28-1
Molecular Formula: C9H13N5O3
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buciclovir is an acyclic guanosine analog with activity against herpes simplex virus (HSV). Buciclovir is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells and acts as a specific inhibitor of the viral DNA polymerase. It is incorporated into both RNA and DNA but only inhibits DNA synthesis.
Synthesis Analysis

Methods and Technical Details

The synthesis of bucyclovir typically involves several key steps, utilizing asymmetric synthesis techniques to achieve high stereoselectivity. One notable method includes the use of 9-substituted alkene butyl purine as a starting material. The process generally follows these stages:

  1. Preparation of Chiral Intermediates: The initial step involves asymmetric dihydroxylation reactions using osmium catalysts and chiral ligands to produce chiral dihydroxy nucleoside intermediates.
  2. Multi-step Reactions: Following the formation of the intermediate, further reactions including desilylation and fluorination are performed to yield the final product. These steps often involve solvents such as anhydrous tetrahydrofuran and reagents like tetrabutylammonium fluoride for optimal results.
  3. Purification: The final product is purified through chromatography techniques to isolate bucyclovir in high yield and purity, often achieving yields around 73% with high enantiomeric excess (greater than 95%) .
Molecular Structure Analysis

Structure and Data

Buciclovir's chemical structure is characterized by its purine base modified with specific functional groups that enhance its antiviral activity. The molecular formula is typically represented as C14H18N5O4C_{14}H_{18}N_{5}O_{4} with a molecular weight of approximately 318.33 g/mol.

The structure includes:

  • A purine ring system,
  • Hydroxymethyl side chains,
  • Various substituents that contribute to its interaction with viral DNA polymerases.

Detailed characterization data, including melting points and spectral analyses (NMR, IR), are crucial for confirming the identity and purity of bucyclovir during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Buciclovir undergoes several chemical reactions during its synthesis:

  • Dihydroxylation: This reaction introduces hydroxyl groups into the alkene precursors, critical for subsequent transformations.
  • Fluorination: This step is essential for modifying the nucleoside structure to enhance binding affinity for viral enzymes.
  • Chromatography: Used extensively for purification, this technique separates bucyclovir from by-products based on polarity and size.

These reactions are executed under controlled conditions to optimize yield and minimize unwanted side products .

Mechanism of Action

Process and Data

Buciclovir acts primarily by inhibiting viral DNA polymerase, an enzyme crucial for viral replication. Upon entering infected cells, bucyclovir is phosphorylated by cellular kinases to form its active triphosphate form. This active metabolite competes with natural deoxyguanosine triphosphate for incorporation into viral DNA.

The mechanism can be summarized as follows:

  1. Phosphorylation: Buciclovir is phosphorylated sequentially to its monophosphate, diphosphate, and finally triphosphate forms.
  2. Incorporation into DNA: The triphosphate form is incorporated into the growing viral DNA chain during replication.
  3. Chain Termination: Once incorporated, bucyclovir prevents further elongation of the DNA strand due to its structural modifications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Buciclovir exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound's stability can vary based on pH and temperature; it tends to be more stable in neutral to slightly alkaline conditions.
  • Melting Point: Buciclovir has a melting point around 189.1 °C (decomposition) .

These properties are critical for formulating effective dosage forms in pharmaceutical applications.

Applications

Scientific Uses

Buciclovir has potential applications in treating viral infections, particularly those caused by herpesviruses such as herpes simplex virus and cytomegalovirus. Its design aims at improving upon existing therapies like acyclovir by enhancing efficacy while reducing resistance development in viruses.

In addition to therapeutic uses, bucyclovir may serve as a valuable research tool in virology studies, helping scientists understand viral mechanisms and develop new antiviral strategies .

Introduction to Acyclovir: Historical Context and Therapeutic Significance

Discovery and Development of Acyclovir as a Nucleoside Analog

Acyclovir (ACV; 9-[(2-hydroxyethoxy)methyl]guanine) emerged from a systematic antiviral screening program initiated at Burroughs Wellcome in the 1960s. Discovered in 1974 and approved by the FDA in 1982, it represented the first highly selective antiviral agent targeting herpesviruses [1] [6] [9]. Unlike earlier nonspecific antivirals like idoxuridine (developed in 1963) and vidarabine (Ara-A), acyclovir was engineered as a guanosine nucleoside analog with a critical structural modification: replacement of the sugar moiety with an acyclic side chain (2-hydroxyethoxymethyl group) [3] [6]. This design enabled selective activation in infected cells. Howard Schaeffer and Lillia Beauchamp synthesized the pivotal compound 2,6-diamino-9-(2-hydroxyethoxymethyl) purine, which demonstrated 100-fold greater antiviral activity than previous candidates [10]. Nobel laureate Gertrude Elion later described this discovery as transformative due to its mechanism-driven precision [6] [10].

Mechanistic refinement was central to its success:

  • Viral selectivity: Requires triple phosphorylation, with initial monophosphorylation exclusively mediated by viral thymidine kinase (TK), not host kinases [1] [9]
  • Chain termination: Acyclovir triphosphate (ACV-TP) competitively inhibits viral DNA polymerase and incorporates into elongating DNA, lacking the 3'-hydroxyl group necessary for phosphodiester bond formation [5] [8] [9]
  • High therapeutic index: ACV-TP exhibits 10-30 times greater affinity for viral DNA polymerase than cellular DNA polymerases [6] [9]

Table 1: Key Properties of Acyclovir

PropertyDescription
Chemical Name2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one
Molecular FormulaC₈H₁₁N₅O₃
Activation PathwayViral TK → Cellular kinases → ACV-TP
Primary MechanismCompetitive inhibition of viral DNA polymerase + DNA chain termination
Selectivity Ratio (Viral:Host)10-30:1

Evolution of Antiviral Chemotherapy and Acyclovir’s Role

Prior to acyclovir, antiviral development was largely empirical. First-generation agents like iododeoxyuridine (1963) and trifluridine exhibited nonspecific incorporation into both viral and host DNA, causing significant toxicity [3] [6]. Acyclovir pioneered rational drug design through:

  • Targeted activation: Exploiting viral enzymatic differences (viral TK specificity) [1] [9]
  • Metabolic optimization: High conversion to ACV-TP in infected cells (∼100-fold concentration vs. uninfected cells) [5] [9]
  • Safety profile: Minimal effect on host cell metabolism at therapeutic concentrations [6]

This approach established the blueprint for subsequent nucleoside analogs, including ganciclovir (CMV), penciclovir (HSV/VZV), and modern hepatitis C antivirals [3] [6]. Clinical trials in 1977–1981 demonstrated unprecedented efficacy against herpes simplex virus (HSV), leading to its first topical formulation (1982) and oral/intravenous forms shortly thereafter [1] [9]. Acyclovir’s success validated the concept of differential metabolic activation, revolutionizing antiviral development [3] [6].

Global Impact on HSV and VZV Management

Acyclovir fundamentally altered the clinical trajectory of herpesvirus infections:

  • HSV encephalitis: Reduced mortality from 70% to 19% with early IV treatment (21-day course) [2] [7]
  • Neonatal HSV: Decreased mortality from 65% to 25% with high-dose IV therapy (60 mg/kg/day) [7] [9]
  • Genital herpes: First effective suppressive therapy, reducing transmission risk and recurrence frequency by 75–80% [9] [10]
  • Varicella-zoster virus (VZV): Shortened lesion duration in immunocompromised patients and reduced zoster-associated pain [2] [7]

Table 2: Global Burden of HSV and Impact of Acyclovir

ParameterPre-ACV EraPost-ACV Introduction
HSV-1 Prevalence (global)~67% (no change)3.7 billion infections (2016)
HSV-2 Prevalence (global)~13% (no change)491 million infections (2016)
HSV Encephalitis Mortality70%<20%
Neonatal HSV Mortality65%25%
Antiviral Resistance (immunocompetent)N/A0.1–0.7%

The WHO estimates 3.7 billion people under 50 harbor HSV-1, while 491 million have HSV-2 [10]. Despite unmet needs in latency management, acyclovir remains essential: >4 million U.S. prescriptions in 2022 alone [9] [13]. Its legacy includes prodrug derivatives (valacyclovir, famciclovir) that enhance bioavailability but rely on the same core mechanism [2] [6].

Properties

CAS Number

86304-28-1

Product Name

Buciclovir

IUPAC Name

2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1

InChI Key

QOVUZUCXPAZXDZ-RXMQYKEDSA-N

SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.